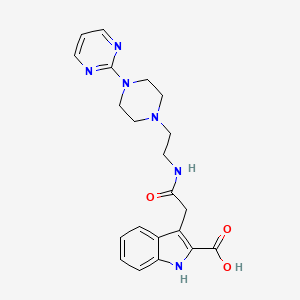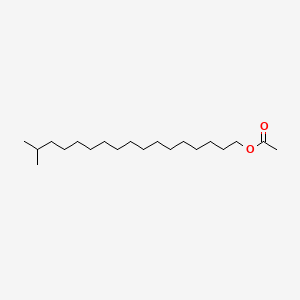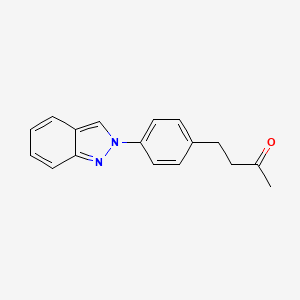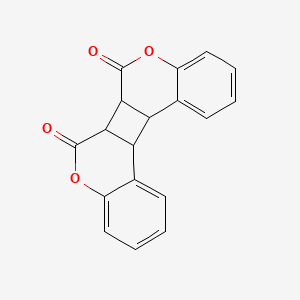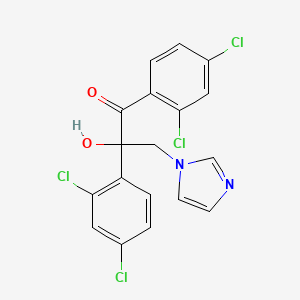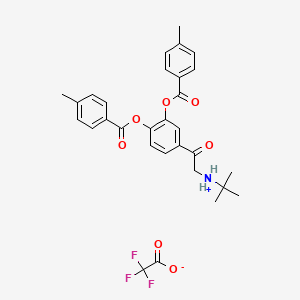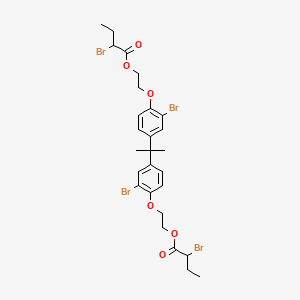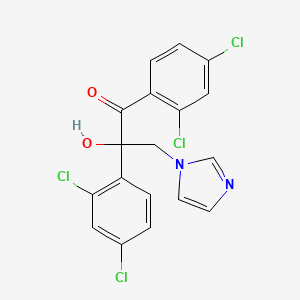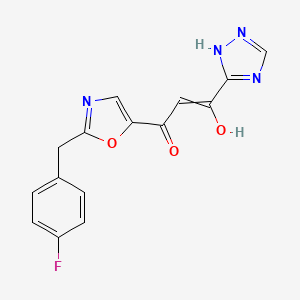
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features multiple functional groups, including a propenone backbone, a fluorophenyl group, an oxazole ring, a hydroxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the triazole ring: This can be done via a Huisgen cycloaddition reaction, often referred to as a “click” reaction.
Formation of the propenone backbone: This can be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The propenone backbone can be reduced to a saturated ketone using hydrogenation or metal hydrides.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties due to the presence of the triazole ring.
Anti-inflammatory Agents: The fluorophenyl group can enhance the compound’s anti-inflammatory activity.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one derivatives: Compounds with similar propenone backbones.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Oxazole derivatives: Compounds with similar oxazole rings.
Triazole derivatives: Compounds with similar triazole rings.
Uniqueness
This compound’s uniqueness lies in the combination of multiple functional groups, which can confer unique chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and bioactivity, while the oxazole and triazole rings can provide specific binding interactions in biological systems.
Properties
CAS No. |
280572-63-6 |
|---|---|
Molecular Formula |
C15H11FN4O3 |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]-1,3-oxazol-5-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11FN4O3/c16-10-3-1-9(2-4-10)5-14-17-7-13(23-14)11(21)6-12(22)15-18-8-19-20-15/h1-4,6-8,22H,5H2,(H,18,19,20) |
InChI Key |
KUBKFMBOTPAMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


